An In-depth Technical Guide to the Starting Materials and Synthesis of 4-Ethylmorpholine-3-carboxylic Acid Hydrochloride
An In-depth Technical Guide to the Starting Materials and Synthesis of 4-Ethylmorpholine-3-carboxylic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylmorpholine-3-carboxylic acid hydrochloride is a substituted morpholine derivative of interest in medicinal chemistry and drug development. The morpholine scaffold is a prevalent structural motif in numerous biologically active compounds, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The specific substitution pattern of an ethyl group at the 4-position (the nitrogen atom) and a carboxylic acid at the 3-position introduces chirality and a key functional group for further molecular elaboration or for interaction with biological targets. This guide provides a comprehensive overview of a viable synthetic route to (S)-4-Ethylmorpholine-3-carboxylic acid hydrochloride, starting from the readily available chiral building block, L-serine. The discussion emphasizes the chemical logic behind the selection of starting materials and reagents, and provides detailed experimental protocols.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests a synthetic strategy centered on the formation of the morpholine ring, followed by functionalization of the nitrogen atom. The chirality at the C3 position can be sourced from a chiral starting material, making L-serine an ideal precursor.
Caption: Retrosynthetic pathway for 4-Ethylmorpholine-3-carboxylic acid hydrochloride.
This approach offers the advantage of establishing the desired stereochemistry early in the synthesis, which is often more efficient than chiral resolution at a later stage.
Synthetic Pathway from L-Serine
The synthesis of (S)-4-Ethylmorpholine-3-carboxylic acid hydrochloride can be accomplished in a multi-step sequence starting from L-serine. This pathway involves the formation of a morpholinone intermediate, which is subsequently reduced and N-ethylated.
Step 1: Synthesis of (S)-5-Oxo-3-morpholinecarboxylic Acid tert-Butyl Ester from L-Serine
The initial steps focus on the construction of the morpholine ring system from L-serine. This involves protection of the carboxylic acid, N-acylation, and intramolecular cyclization. A Chinese patent provides a well-documented procedure for a similar transformation[1].
Reaction Scheme:
Caption: Synthesis of the morpholinone intermediate from L-serine.
Causality of Experimental Choices:
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Carboxylic Acid Protection: The carboxylic acid of L-serine is first protected as a tert-butyl ester. This is crucial to prevent its participation in unwanted side reactions during the subsequent N-acylation and cyclization steps. The use of tert-butyl acetate with a catalytic amount of perchloric acid is an effective method for this esterification[1].
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N-Acylation: The amino group of the L-serine tert-butyl ester is then acylated with chloroacetyl chloride. The chloroacetyl group serves two purposes: it protects the amino group and introduces a reactive electrophilic center (the carbon-chlorine bond) for the subsequent intramolecular cyclization.
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Intramolecular Cyclization: The Williamson ether synthesis is employed for the ring closure. A base, such as sodium ethoxide, deprotonates the hydroxyl group of the serine backbone, which then acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom to form the morpholinone ring[1].
Step 2: Reduction of (S)-5-Oxo-3-morpholinecarboxylic Acid tert-Butyl Ester
The lactam (amide) functionality in the morpholinone ring is reduced to the corresponding amine to form the morpholine ring.
Reaction Scheme:
Caption: Reduction of the morpholinone to the morpholine ester.
Causality of Experimental Choices:
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Reducing Agent: A combination of sodium borohydride and a Lewis acid like aluminum trichloride is a powerful reducing system capable of reducing amides to amines. The Lewis acid activates the carbonyl group of the lactam, making it more susceptible to hydride attack from sodium borohydride[1].
Step 3: N-Ethylation via Reductive Amination
The secondary amine of the morpholine ring is ethylated using acetaldehyde in a reductive amination reaction. This is a widely used and efficient method for N-alkylation of amines[2][3][4].
Reaction Scheme:
Caption: N-Ethylation of the morpholine ester via reductive amination.
Causality of Experimental Choices:
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Reductive Amination: This one-pot reaction involves the formation of an intermediate iminium ion from the reaction of the secondary amine with acetaldehyde, which is then immediately reduced by a mild reducing agent.
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Reducing Agent Selection: Sodium cyanoborohydride (NaBH3CN) is a preferred reducing agent for reductive aminations because it is selective for the reduction of the iminium ion in the presence of the aldehyde, preventing the reduction of the starting aldehyde to ethanol. The reaction is typically carried out in a protic solvent like methanol under mildly acidic conditions to facilitate iminium ion formation[5][6]. Sodium triacetoxyborohydride is another excellent alternative that is less toxic than sodium cyanoborohydride and is also highly effective for this transformation[7].
Step 4: Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the tert-butyl ester protecting group and the formation of the hydrochloride salt.
Reaction Scheme:
Caption: Final deprotection and hydrochloride salt formation.
Causality of Experimental Choices:
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Acid-Mediated Deprotection: The tert-butyl ester is readily cleaved under acidic conditions. The use of methanolic hydrogen chloride serves the dual purpose of deprotection and protonation of the tertiary amine to form the desired hydrochloride salt in a single step[1]. This method is efficient and results in a product that is often a crystalline solid, facilitating purification by recrystallization[8][9].
Experimental Protocols
Materials and General Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Synthesis of (S)-5-Oxo-3-morpholinecarboxylic acid tert-butyl ester
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Esterification of L-Serine: To a suspension of L-serine (1 equivalent) in tert-butyl acetate (5-10 volumes), add a catalytic amount of perchloric acid (e.g., 0.1 equivalents) at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain L-serine tert-butyl ester.
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N-Acylation: Dissolve the L-serine tert-butyl ester (1 equivalent) in dichloromethane (DCM, 10 volumes). Cool the solution to 0 °C and add triethylamine (1.2 equivalents) followed by the dropwise addition of a solution of chloroacetyl chloride (1.1 equivalents) in DCM. Allow the reaction to warm to room temperature and stir for 2-4 hours. Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-chloroacetyl-L-serine tert-butyl ester.
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Cyclization: Dissolve the N-chloroacetyl-L-serine tert-butyl ester (1 equivalent) in toluene (10 volumes). Add a solution of sodium ethoxide (1.2 equivalents) in ethanol dropwise at room temperature. Stir the mixture for 4-6 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford (S)-5-oxo-3-morpholinecarboxylic acid tert-butyl ester.
Protocol 2: Synthesis of (S)-Morpholine-3-carboxylic acid tert-butyl ester
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Dissolve (S)-5-oxo-3-morpholinecarboxylic acid tert-butyl ester (1 equivalent) in anhydrous methanol (10 volumes) and cool to 0 °C.
-
Add aluminum trichloride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Add sodium borohydride (2.0 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give (S)-morpholine-3-carboxylic acid tert-butyl ester.
Protocol 3: Synthesis of (S)-4-Ethylmorpholine-3-carboxylic acid tert-butyl ester
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Dissolve (S)-morpholine-3-carboxylic acid tert-butyl ester (1 equivalent) in methanol (10 volumes).
-
Add acetaldehyde (1.5 equivalents) to the solution.
-
Adjust the pH of the mixture to 6-7 with a few drops of acetic acid.
-
Add sodium cyanoborohydride (1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Concentrate the mixture to remove methanol and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography if necessary.
Protocol 4: Synthesis of (S)-4-Ethylmorpholine-3-carboxylic acid hydrochloride
-
Dissolve (S)-4-ethylmorpholine-3-carboxylic acid tert-butyl ester (1 equivalent) in a solution of hydrogen chloride in methanol (e.g., 3 M, 10 volumes).
-
Stir the solution at room temperature for 4-8 hours.
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Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.
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The product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
Data Summary
| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |
| 1 | L-Serine | (S)-5-Oxo-3-morpholinecarboxylic acid tert-butyl ester | tert-Butyl acetate, Chloroacetyl chloride, Sodium ethoxide | 60-70 |
| 2 | (S)-5-Oxo-3-morpholinecarboxylic acid tert-butyl ester | (S)-Morpholine-3-carboxylic acid tert-butyl ester | Sodium borohydride, Aluminum trichloride | 75-85 |
| 3 | (S)-Morpholine-3-carboxylic acid tert-butyl ester | (S)-4-Ethylmorpholine-3-carboxylic acid tert-butyl ester | Acetaldehyde, Sodium cyanoborohydride | 80-90 |
| 4 | (S)-4-Ethylmorpholine-3-carboxylic acid tert-butyl ester | (S)-4-Ethylmorpholine-3-carboxylic acid hydrochloride | Methanolic HCl | >90 |
Conclusion
This in-depth technical guide outlines a robust and well-precedented synthetic route for the preparation of (S)-4-Ethylmorpholine-3-carboxylic acid hydrochloride from L-serine. The presented pathway leverages established chemical transformations, including protection chemistry, intramolecular cyclization, lactam reduction, and reductive amination. By providing a detailed rationale for the choice of reagents and reaction conditions, this guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the synthesis of this and related morpholine-based compounds for further investigation.
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